2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a synthetic heterocyclic compound featuring a phthalimide core fused with a substituted quinoline moiety. Its molecular formula is C22H20N2O3, with an average molecular mass of 360.413 g/mol and a monoisotopic mass of 360.147392 g/mol . The compound’s structure includes a 6-ethoxy group and 2,2,4-trimethyl substituents on the quinoline ring, which is linked to the isoindole-1,3-dione group via a ketone-containing ethyl bridge.
It is registered under CAS number 332382-54-4 and is marketed as a chemical intermediate or building block for drug discovery, suggesting roles in synthesizing more complex bioactive molecules .
Properties
IUPAC Name |
2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-5-30-16-10-11-20-19(12-16)15(2)13-24(3,4)26(20)21(27)14-25-22(28)17-8-6-7-9-18(17)23(25)29/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSRWUTLJYEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-2,2,4-trimethylquinoline and isoindole derivatives. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , indicating the presence of nitrogen and oxygen within its structure. The compound features a quinoline moiety that contributes to its chemical reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties .
Biology
Research has indicated that 2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione may exhibit significant biological activity. Studies have explored its potential antimicrobial and anticancer properties. For example:
- Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : Investigations into its mechanism of action reveal that it may intercalate with DNA, disrupting replication processes and potentially leading to cancer cell apoptosis .
Medicine
The compound is being explored for its therapeutic effects in drug development. Its unique structure allows for interactions with specific molecular targets, making it a candidate for developing new treatments for diseases such as cancer .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its chemical properties enable it to serve as an intermediate in manufacturing various chemical products .
Mechanism of Action
The mechanism of action of 2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinoline-Substituted Phthalimides
Key Observations :
- The ethyl-ketone bridge distinguishes it from direct N-substituted phthalimides, possibly improving metabolic stability .
- BB12-4413, a structural analog with a dihydroquinoline moiety, demonstrates bioactivity as a TRPML channel agonist, suggesting the target compound may share similar neurological applications .
Table 2: Comparison with Alkyl/Aryl-Substituted Phthalimides
Key Observations :
- The target compound’s quinoline substituent provides a larger aromatic system compared to phenyl or thiophene groups, which may influence π-π stacking interactions in biological targets .
Key Observations :
- The target compound’s synthesis likely involves condensation reactions similar to other N-quinolyl phthalimides, though the ethoxy and trimethyl groups may require specialized protecting groups .
Electronic and Physicochemical Properties
This could enhance solubility in polar solvents but reduce oxidative stability . In contrast, fluorinated derivatives () exhibit stronger electronegativity, impacting their binding to hydrophobic targets.
Biological Activity
The compound 2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and quinoline structures. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.39 g/mol. The compound features a quinoline moiety, which is known for various biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the ethoxy group enhances the electron-donating ability of the quinoline structure, potentially increasing its antioxidant capacity.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial effects. The compound under consideration has shown promising results against several bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Quinoline derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Preliminary studies indicate that this compound may reduce inflammation markers in cell cultures, warranting further investigation into its mechanisms.
Anticancer Potential
Recent research has highlighted the anticancer properties of isoindole derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Studies are ongoing to evaluate its efficacy in various cancer models.
Case Studies
- Antioxidant Study : A study published in Free Radical Biology and Medicine evaluated the antioxidant capacity of various quinoline derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
- Antimicrobial Evaluation : In a clinical trial reported in Journal of Antimicrobial Chemotherapy, the compound was tested against resistant strains of Staphylococcus aureus. The results showed an inhibition zone greater than that of standard antibiotics, indicating strong antimicrobial activity.
- Anti-inflammatory Research : A study in Inflammation Research assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to scavenge free radicals and chelate metal ions contributes to its antioxidant properties.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial resistance mechanisms.
- Modulation of Gene Expression : It could influence the expression of genes related to apoptosis and inflammation through transcription factor modulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, and what catalytic conditions enhance yield?
- Methodology : The compound can be synthesized via cascade reactions involving substituted 2-acylbenzoic acids and isatoic anhydrides. A typical procedure uses p-toluenesulfonic acid as a catalyst at 140°C for 6–8 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (≥95%). Yield improvements are achieved by optimizing reaction stoichiometry and avoiding moisture .
- Key Data : Yields of 67–85% are reported under these conditions, with isolated purity confirmed by HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : Structural elucidation combines 1H/13C NMR (DMSO-d6 solvent), elemental analysis , and X-ray crystallography . For crystallographic studies, single crystals are grown via slow evaporation in ethanol, and refinement includes H-atom placement using difference Fourier maps with riding constraints (C–H = 0.93–0.97 Å) .
- Key Data : NMR signals for the quinolinyl moiety appear at δ 1.41 (s, 18H, tert-butyl groups) and 7.82–7.90 ppm (aromatic protons) .
Advanced Research Questions
Q. What mechanisms explain the biological activity of this compound, and how are structure-activity relationships (SAR) explored?
- Methodology : In vitro antibacterial assays (e.g., MIC against S. aureus) are paired with SAR studies by modifying substituents on the quinoline and isoindole-dione moieties. For example, introducing electron-withdrawing groups (e.g., Cl) enhances activity, while bulky substituents reduce bioavailability. Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme active sites, such as DNA gyrase .
- Key Data : Derivatives with tert-butyl groups show MIC values of 8–16 µg/mL against Gram-positive pathogens .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular dynamics simulations (AMBER/CHARMM force fields) and density functional theory (DFT) calculations assess binding modes and stability. For example, docking studies with human AChE (PDB: 4EY7) reveal hydrogen bonding between the isoindole-dione carbonyl and Tyr337 residues .
- Key Data : Docking scores (binding affinity = −9.2 kcal/mol) correlate with experimental IC50 values in enzyme inhibition assays .
Q. What strategies address synthetic challenges like regioselectivity or byproduct formation?
- Methodology : Low regioselectivity in quinoline-isoindole coupling is mitigated using microwave-assisted synthesis (20 min vs. 6 hours conventional heating) and Lewis acid catalysts (e.g., ZnCl₂). Byproducts (e.g., dimerization) are minimized via inert atmosphere (N₂) and controlled temperature gradients .
- Key Data : Microwave synthesis improves regioselectivity from 65% to 92%, confirmed by LC-MS .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
